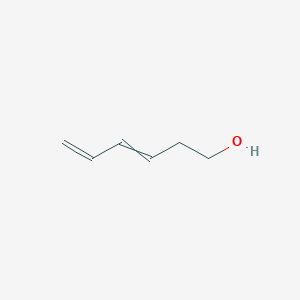

Hexa-3,5-dien-1-OL

Beschreibung

Hexa-3,5-dien-1-OL (C₆H₁₀O) is an unsaturated aliphatic alcohol featuring conjugated double bonds at positions 3 and 3. The conjugated diene system likely imparts unique reactivity, such as participation in Diels-Alder cycloadditions or electrophilic additions. Its hydroxyl group at position 1 suggests polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Eigenschaften

Molekularformel |

C6H10O |

|---|---|

Molekulargewicht |

98.14 g/mol |

IUPAC-Name |

hexa-3,5-dien-1-ol |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-4,7H,1,5-6H2 |

InChI-Schlüssel |

SAXBDVYNGGCITG-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC=CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hexa-3,5-dien-1-ol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Wittig-Reaktion, bei der ein Aldehyd oder Keton mit einem Phosphoniumylid reagiert, um ein Alken zu bilden. Beispielsweise ist die Synthese von (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol aus 2,3,5-tri-O-benzyl-D-arabinofuranose unter Verwendung von Methyltriphenylphosphoniumbromid und Kalium-tert-butoxid ein bemerkenswertes Verfahren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet häufig großtechnische organische Synthesetechniken. Diese Verfahren erfordern in der Regel eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Hexa-3,5-dien-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Alkoholgruppe in eine Carbonylgruppe (Aldehyd oder Keton) umwandeln.

Reduktion: Die Doppelbindungen in der Dienstruktur können zu Einfachbindungen reduziert werden, wodurch ein gesättigter Alkohol entsteht.

Substitution: Die Hydroxylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist ein typisches Verfahren.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) können verwendet werden, um die Hydroxylgruppe durch ein Chloratom zu ersetzen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound Hexa-3,5-dienal ergeben, während die Reduktion Hexa-3,5-dien produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine konjugierte Dienstruktur. Diese Struktur ermöglicht es, an verschiedenen chemischen Reaktionen teilzunehmen, wie z. B. der Diels-Alder-Reaktion, bei der es als Dien wirkt, um Cyclohexenderivate zu bilden. Die spezifischen Pfade und Zielstrukturen hängen vom Kontext seiner Verwendung ab, sei es in der chemischen Synthese oder in biologischen Anwendungen.

Wirkmechanismus

The mechanism by which Hexa-3,5-dien-1-OL exerts its effects involves its interaction with molecular targets through its conjugated diene structure. This structure allows it to participate in various chemical reactions, such as the Diels-Alder reaction, where it acts as a diene to form cyclohexene derivatives . The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Hexa-3,5-dien-1-OL with key analogs:

Key Observations :

- Conjugation Effects : this compound’s conjugated diene system distinguishes it from 3-Methylhexa-2,5-dien-1-OL, which has isolated double bonds. Conjugation enhances stability and reactivity in cycloaddition reactions .

- Substituent Influence : The methyl group in 3-Methylhexa-2,5-dien-1-OL introduces steric hindrance and alters electronic properties compared to the unsubstituted this compound .

- Saturation vs. Unsaturation: Hexan-1-ol’s saturated structure reduces reactivity toward electrophiles compared to dienols .

This compound :

- Diels-Alder Reactivity : Likely participates as a diene in [4+2] cycloadditions due to conjugation, similar to allenylsilane derivatives in .

- Oxidation Sensitivity : The allylic hydroxyl group may render it prone to oxidation, akin to unsaturated alcohols like 3-Methylhexa-2,5-dien-1-OL .

Hexan-6-olide :

- Ring-Opening Reactions: As a lactone, it undergoes hydrolysis to form hydroxy acids, contrasting with the linear dienol’s reactivity .

Hexan-1-ol :

- Nucleophilic Substitution : The primary alcohol group facilitates esterification or oxidation to carboxylic acids, common in fragrance and solvent industries .

Biologische Aktivität

Hexa-3,5-dien-1-OL, also known as (3E)-hexa-3,5-dien-1-ol or 1,5-hexadien-3-ol, is an organic compound with the molecular formula C₆H₁₀O. This compound features a unique structure characterized by a linear chain of six carbon atoms with two double bonds at the 3rd and 5th positions, along with an alcohol functional group at the 1st position. Its distinctive configuration contributes to its diverse biological activities, making it a subject of interest in various fields including pharmacology and natural product chemistry.

The synthesis of this compound can be accomplished through several methods, each providing different yields and purities. Its chemical structure allows for reactivity that is advantageous in organic synthesis applications. The compound's versatility is underscored by its potential as a building block in various chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been reported to inhibit the growth of various bacterial strains, suggesting its potential use in developing natural preservatives or antiseptics. This property is particularly valuable in food preservation and pharmaceutical applications.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may also possess anti-inflammatory effects . Studies have suggested that it could be explored for therapeutic applications aimed at reducing inflammation. The mechanism of action may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential reduction in inflammation | |

| Antioxidant | Scavenging of free radicals |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a natural antimicrobial agent .

The biological activities of this compound can be attributed to its chemical structure. The presence of double bonds and an alcohol group enhances its reactivity towards biological targets. For instance, the compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, its ability to scavenge free radicals contributes to its antioxidant properties, further supporting its anti-inflammatory potential .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds that exhibit biological activity. Below is a comparative table highlighting these compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (3Z)-hexa-3,5-dien-1-ol | Isomer | Different configuration at double bonds |

| 2,4-Hexadien-1-ol | Structural Isomer | Different positioning of double bonds |

| Hexa-2,4-dienal | Aldehyde | Contains an aldehyde functional group |

The unique E configuration at the double bonds in this compound differentiates it from its isomers and enhances its biological activity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.